Isolation and Structural Confirmation of Angelol M from Campylotropis hirtella
Angelol M (2) was isolated alongside 7,2',4'-trihydroxy-5-methoxy-3-arylcoumarin (1) and eleven known compounds (3–13) from Campylotropis hirtella via bioassay-guided fractionation. Its structure was confirmed as 6-[(1S,2S)-2-angeloyloxy-1,3-dihydroxy-3-methylbutyl]-7-methoxycoumarin through extensive spectroscopic analyses [1]. Unlike decursin and decursinol angelate, which are major constituents of Angelica gigas and have IC50 values of approximately 1.3 μM and 1 μM for PSA suppression, respectively [3], Angelol M is a minor constituent with a distinct substitution pattern (angeloyloxy group at C-2 and 1,3-dihydroxy-3-methylbutyl moiety at C-6) [1][2]. This structural divergence may underlie differential activity profiles and target selectivity, though direct comparative data are not available.
| Evidence Dimension | Structural identity and isolation context |
|---|---|
| Target Compound Data | 6-[(1S,2S)-2-angeloyloxy-1,3-dihydroxy-3-methylbutyl]-7-methoxycoumarin; C20H24O7; MW 376.4 |
| Comparator Or Baseline | Decursin: IC50 ~1.3 μM (PSA suppression in LNCaP); Decursinol angelate: IC50 ~1 μM; Angelol G: IC50 152.1 μM; 7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin: IC50 24.2 μg/mL [3] |
| Quantified Difference | Angelol M's exact IC50 is not reported; structural features differ from comparators |
| Conditions | Isolation: Campylotropis hirtella roots; Structural elucidation: NMR, MS |
Why This Matters
Confidence in identity and purity ensures reproducible results when using Angelol M as a reference standard or in SAR studies of coumarin-based PSA inhibitors.
- [1] Han HY, Wen P, Liu HW, Wang NL, Yao XS. Coumarins from campylotropis hirtella (FRANCH.) SCHINDL. and their inhibitory activity on prostate specific antigen secreted from LNCaP cells. Chem Pharm Bull (Tokyo). 2008;56(9):1338-1341. doi:10.1248/cpb.56.1338. PMID: 18758115. View Source
- [2] Wikidata. Angelol M. Q82289770. Retrieved April 22, 2026. View Source
- [3] Jiang C, Lee HJ, Li GX, et al. Potent antiandrogen and androgen receptor activities of an Angelica gigas-containing herbal formulation: identification of decursin as a novel and active compound with implications for prevention and treatment of prostate cancer. Cancer Res. 2006;66(1):453-463. doi:10.1158/0008-5472.CAN-05-1865. PMID: 16397261. View Source
